Amphotericin B: An In-Depth Technical Guide to its Spectrum of Activity Against Pathogenic Fungi
Amphotericin B: An In-Depth Technical Guide to its Spectrum of Activity Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B, a polyene macrolide antibiotic, has remained a cornerstone of antifungal therapy for severe systemic mycoses for over six decades. Its broad spectrum of activity and fungicidal action make it a critical agent in the treatment of life-threatening fungal infections. This technical guide provides a comprehensive overview of the in vitro activity of Amphotericin B against a range of pathogenic fungi, details the standardized experimental protocols for susceptibility testing, and illustrates the key signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Susceptibility of Pathogenic Fungi to Amphotericin B
The in vitro activity of Amphotericin B is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the MIC data for Amphotericin B against various clinically important fungal pathogens, compiled from multiple studies. These values can vary based on the specific isolates tested and the methodology used.
Table 1: Amphotericin B MIC Distribution for Candida Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | >1000 | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata | >500 | 0.25 - 2 | 1 | 2 |
| Candida parapsilosis | >500 | 0.125 - 2 | 0.5 | 1 |
| Candida tropicalis | >500 | 0.25 - 2 | 0.5 | 1 |
| Candida krusei | >200 | 0.5 - 4 | 1 | 2 |
| Candida auris | >100 | 0.5 - 2 | 1 | 2 |
Table 2: Amphotericin B MIC Distribution for Aspergillus Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Aspergillus fumigatus | >150 | 0.25 - 2 | 0.8[1] |
| Aspergillus flavus | >20 | 0.5 - 2 | 1.5[1] |
| Aspergillus niger | >15 | 0.125 - 1 | 0.4[1] |
| Aspergillus terreus | >20 | 1 - >16 | 1.8[1] |
Note: Aspergillus terreus is known to exhibit intrinsic resistance to Amphotericin B.[1][2]
Table 3: Amphotericin B MIC Distribution for Cryptococcus Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Cryptococcus neoformans | >250 | ≤1 | 1.2 - 1.6[3][4] |
| Cryptococcus gattii | >10 | 0.25 - 1 | N/A |
Note: MICs for Cryptococcus neoformans are generally low, with all 265 isolates in one study showing MICs ≤1μg/ml.[4]
Table 4: Amphotericin B MIC Distribution for Mucorales
| Fungal Genus | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Rhizopus spp. | >500 | ≤0.03 - 2 | ≤0.25[5] |
| Mucor spp. | >150 | ≤0.03 - 2 | ≤0.25[5] |
| Lichtheimia spp. | >100 | ≤0.03 - 1 | N/A |
| Cunninghamella spp. | >30 | 0.25 - 4 | 1.30[5] |
Note: Amphotericin B generally demonstrates potent in vitro activity against most Mucorales.[5][6]
Experimental Protocols
The determination of Amphotericin B MICs is performed using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols ensure reproducibility and comparability of results across different laboratories.
CLSI Broth Microdilution Method for Yeasts (M27-A3/M27-Ed4)
This method is a reference standard for testing the susceptibility of yeasts like Candida and Cryptococcus species.[7][8][9]
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Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.[7]
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Antifungal Agent Preparation: Amphotericin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the RPMI medium to achieve the final desired concentrations in the microdilution plate.
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Inoculum Preparation: Yeast colonies from a 24-hour-old culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
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Incubation: The inoculated microdilution plates are incubated at 35°C.
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Reading of Results: For Amphotericin B, the MIC is read as the lowest concentration that causes complete inhibition of growth (the first clear well) after 24 to 48 hours for Candida spp. and up to 72 hours for Cryptococcus spp.[10]
EUCAST Definitive Method for Yeasts (E.DEF 7.3.2)
The EUCAST method shares similarities with the CLSI protocol but has some key differences.[11]
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Medium: RPMI 1640 medium supplemented with 2% glucose is used.
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Inoculum Preparation: The final inoculum concentration is slightly higher than in the CLSI method, ranging from 1 x 10⁵ to 5 x 10⁵ CFU/mL.
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Reading of Results: The MIC is determined after 24 hours of incubation (or 48 hours for slow-growing species) by spectrophotometric reading at 530 nm, with the endpoint defined as a 50% reduction in turbidity compared to the growth control. For Amphotericin B, a visual reading of complete growth inhibition is also acceptable.
Broth Microdilution for Molds (CLSI M38-A2 / EUCAST E.Def 9.4)
Testing filamentous fungi requires modifications to the yeast protocols to account for their different growth characteristics.
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Inoculum Preparation: A suspension of conidia or sporangiospores is prepared from a 7 to 14-day-old culture. The suspension is filtered to remove hyphae, and the concentration of conidia is determined using a hemocytometer and adjusted to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
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Incubation: Plates are incubated at 35°C for 48 to 72 hours.
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Reading of Results: The MIC for Amphotericin B is the lowest concentration that shows no visible growth.
Mandatory Visualizations
Mechanism of Action of Amphotericin B
Amphotericin B's primary mechanism of action involves its interaction with ergosterol, the main sterol in the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[4][8]
Caption: Amphotericin B binds to ergosterol, leading to pore formation and cell death.
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a critical fungal process and the target of several antifungal drugs. Understanding this pathway is essential for appreciating the mechanism of action of drugs like Amphotericin B and the development of resistance.
Caption: The multi-step enzymatic pathway for the synthesis of ergosterol in fungi.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC of Amphotericin B using the broth microdilution method.
Caption: A stepwise representation of the broth microdilution antifungal susceptibility test.
Conclusion
Amphotericin B continues to be a vital antifungal agent due to its broad spectrum of activity and fungicidal nature. While generally effective against a wide array of pathogenic fungi, the existence of intrinsically resistant species like Aspergillus terreus and the potential for acquired resistance underscore the importance of in vitro susceptibility testing. The standardized protocols provided by CLSI and EUCAST are essential for generating reliable and comparable data to guide clinical decision-making and for the surveillance of antifungal resistance. A thorough understanding of its mechanism of action and the fungal pathways it targets is crucial for the ongoing development of novel antifungal strategies and the optimization of existing therapies.
References
- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 5. eucast: AST of moulds [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sci-Hub [sci-hub.box]
- 10. google.com [google.com]
- 11. Steroid - Wikipedia [en.wikipedia.org]
